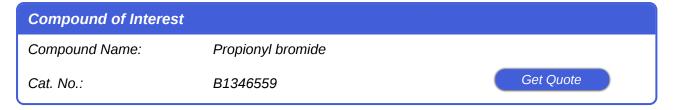


Mass Spectrometry of Propionyl Bromide: A Comparative Fragmentation Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of **propionyl bromide**. To facilitate structural elucidation and analytical method development, its fragmentation behavior is compared with two structural isomers and closely related alternatives: 2-bromo**propionyl bromide** and 2-bromo-2-methylpropanoyl bromide. This document presents quantitative fragmentation data, detailed experimental protocols, and visual diagrams of the fragmentation pathways and experimental workflow.

Comparative Fragmentation Data

The following table summarizes the key fragments observed in the 70 eV electron ionization mass spectra of **propionyl bromide** and its alternatives. The mass-to-charge ratio (m/z) and relative abundance of the major ions provide a distinctive fingerprint for each compound. Due to the presence of bromine, characteristic isotopic peaks are observed for bromine-containing fragments (at M and M+2, with approximately equal intensity), which is a key diagnostic feature.



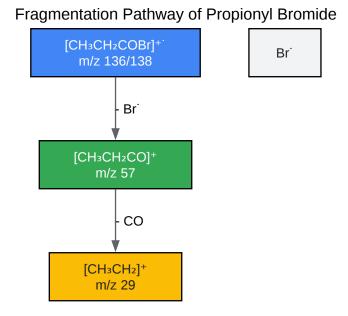
m/z	Propionyl Bromide	2- Bromopropion yl Bromide	2-Bromo-2- methylpropan oyl Bromide	Putative Fragment Identity
29	100	25	15	[C₂H₅]+ (Ethyl cation)
57	95	80	100	[C₂H₅CO] ⁺ (Propionyl cation)
79/81	10	30	40	[Br]+ (Bromine cation)
107/109	5	100	60	[CH₃CHBr]+ / [BrCO]+
136/138	15	-	-	[C₃H₅BrO]+ (Molecular Ion)
150/152	-	-	5	[C ₄ H ₆ Br] ⁺
214/216/218	-	5	-	[C₃H₄Br₂O]+ (Molecular Ion)
228/230/232	-	-	2	[C ₄ H ₆ Br ₂ O] ⁺ (Molecular Ion)

Note: The relative abundances are estimations based on the visual inspection of the mass spectra from the NIST database and are normalized to the base peak (100). The presence of two m/z values separated by 2 units for bromine-containing fragments is due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[1][2][3]

Fragmentation Pathways and Mechanisms

The fragmentation of acyl bromides upon electron ionization is driven by the formation of a radical cation (molecular ion) and subsequent bond cleavages to yield stable carbocations and acylium ions. The principal fragmentation pathways for **propionyl bromide** are illustrated below.





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Caption: Fragmentation of **Propionyl Bromide** Molecular Ion.

In contrast, the fragmentation of 2-bromo**propionyl bromide** is dominated by the cleavage of the C-CO bond, leading to the formation of the [CH₃CHBr]⁺ ion as the base peak. For 2-bromo-2-methylpropanoyl bromide, the formation of the stable tertiary propionyl cation [C(CH₃)₂CO]⁺ is a favorable pathway.

Experimental Workflow for Mass Spectrometry Analysis

The general workflow for analyzing **propionyl bromide** and its alternatives using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is depicted below.



GC-MS Experimental Workflow Sample Preparation Sample Dilution (in volatile solvent) Gas Chromatography Injection Port GC Column (Separation) Mass Spectrometry Ion Source (Electron Ionization, 70 eV) Mass Analyzer (Quadrupole) Detector Data Analysis Mass Spectrum Generation

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Library Matching

(e.g., NIST)

Fragmentation Analysis



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